5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its ethoxy and trifluoromethyl substituents, which contribute to its unique chemical properties. The molecular formula of this compound is C₁₆H₁₂F₃N₃O₃, with a molecular weight of 351.29 g/mol. It is classified as an aromatic heterocyclic compound and is noted for its potential pharmacological applications.
This compound can be sourced from various chemical suppliers, including Matrix Scientific, which lists it under catalog numbers for research purposes. It is categorized under substituted pyrazolo[1,5-a]pyrimidines, a subclass known for their ability to modulate biological pathways, particularly in the context of metabolic disorders and cancer therapies .
The synthesis of 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves cyclocondensation reactions. The most common method utilizes 3-aminopyrazoles and β-dicarbonyl compounds or other 1,3-biselectrophiles. This approach allows for significant structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine framework.
The structure of 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid features a fused ring system consisting of a pyrazole and pyrimidine moiety.
The compound can undergo various chemical reactions typical of heterocyclic compounds:
The reactivity of this compound can be tailored by modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, allowing for diverse synthetic pathways that yield various derivatives with potential biological activity .
The mechanism of action for compounds like 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid often involves modulation of specific enzymes or receptors within biological pathways.
Research indicates that such compounds can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism. This inhibition may lead to decreased intracellular concentrations of active glucocorticoids, making these compounds useful in treating metabolic syndromes .
Relevant data indicate that modifications to the substituents can significantly affect both physical properties (like solubility) and chemical reactivity .
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific uses:
Pyrazolo[1,5-a]pyrimidines represent a privileged class of N-heterocyclic compounds characterized by a fused bicyclic system that combines pyrazole and pyrimidine rings. This scaffold exhibits rigid planarity, facilitating strong interactions with biological targets through π-stacking and hydrophobic contacts. The core structure provides multiple sites for regioselective functionalization—positions C-2, C-5, and C-7 are particularly amenable to modification, enabling fine-tuning of physicochemical and pharmacological properties [8]. The carboxylic acid group at position 2, as seen in the target compound, introduces hydrogen-bonding capacity and ionizability, critical for enhancing solubility and forming salt bridges with enzymes or receptors [5] [7].
Table 1: Key Derivatives of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Compound | Substituents | Molecular Formula | Applications/Notes |
---|---|---|---|
Target Compound | 5-(4-Ethoxyphenyl), 7-(CF₃) | C₁₆H₁₂F₃N₃O₃ | Primary focus of this analysis |
5-(4-Methoxyphenyl)-7-(trifluoromethyl) derivative | 5-(4-Methoxyphenyl), 7-(CF₃) | C₁₅H₁₀F₃N₃O₃ | Studied for calcilytic activity [5] |
7-(4-Methoxyphenyl) derivative | 7-(4-Methoxyphenyl) | C₁₄H₁₁N₃O₃ | CAS 679830-09-2; material science uses [4] |
The scaffold's versatility is evidenced by its presence in FDA-approved drugs (e.g., Anagliptin for diabetes) and clinical candidates like Zanubrutinib (a Bruton's tyrosine kinase inhibitor) [8]. The planar conformation also enables crystallization, facilitating structural characterization via X-ray diffraction—as demonstrated in copper complexes of pyrazolo[1,5-a]pyrimidine-3-carboxylate, where the ring system coordinates metals via nitrogen and oxygen atoms [7]. This property is exploitable in diagnostic or catalytic applications.
The trifluoromethyl (–CF₃) and 4-ethoxyphenyl substituents at positions C-7 and C-5, respectively, confer distinct advantages for drug design:
Table 2: Impact of Substituents on Compound Properties
Substituent Position | Group | Key Effects | Bioactivity Relevance |
---|---|---|---|
C-7 | –CF₃ | ↑ Lipophilicity, ↑ metabolic stability, ↓ electron density on core | Enhances cellular uptake & target binding affinity |
C-5 | 4-Ethoxyphenyl | ↑ Hydrophobicity, flexible H-bond acceptor, extends π-conjugation | Promotes hydrophobic pocket binding & π-stacking |
C-2 | –COOH | Enables salt formation, H-bond donation/acceptance, ↓ log P | Improves solubility & protein interaction versatility |
Synergistically, these groups balance the molecule’s hydrophilic-lipophilic equilibrium. The carboxylic acid counteracts the lipophilicity of –CF₃ and aryl groups, preventing poor aqueous solubility—a common limitation in drug candidates. This balance is crucial for oral bioavailability, as evidenced by pyrazolo[1,5-a]pyrimidine-based drugs like Zaleplon [8].
Carboxylic acid-functionalized N-heterocycles have evolved from structural curiosities to indispensable pharmacophores. Early work focused on simple pyrimidine carboxylates (e.g., orotic acid), but limitations in potency and selectivity spurred exploration of fused systems. The 1990s saw pyrazolo[1,5-a]pyrimidine carboxylates emerge as versatile intermediates for peptidomimetics and kinase inhibitors. A key breakthrough was the discovery that the C-2 carboxylate could serve as a bioisostere for phosphate groups, enabling inhibition of ATP-binding enzymes without the metabolic liabilities of phosphates [6] [8].
Synthetic methodologies have advanced significantly:
Therapeutically, these acids have expanded into multiple domains:
The target compound exemplifies this evolution—integrating optimized substituents (–CF₃, 4-EtOPh) with a carboxylic acid anchor for rational drug design across therapeutic areas.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1